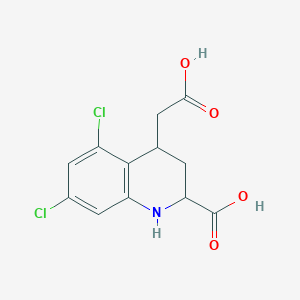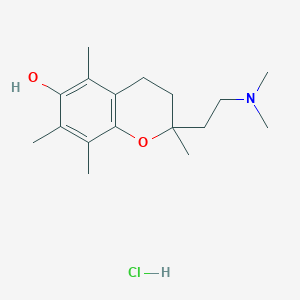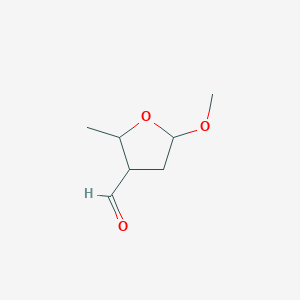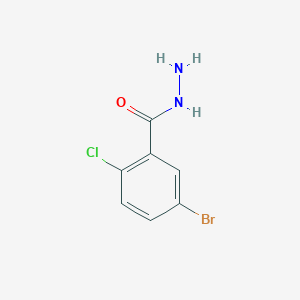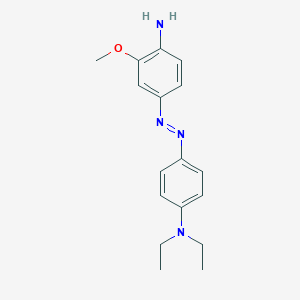
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline, also known as Sudan IV, is a synthetic azo dye that has been widely used in various fields such as textile, food, and cosmetic industries. However, due to its potential toxicity and carcinogenicity, Sudan IV has been banned in many countries. In recent years, scientific research has focused on the synthesis, application, and mechanism of action of Sudan IV, as well as its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV is not fully understood, but it is believed to interact with lipids and proteins in biological membranes, leading to disruption of their structure and function. This can result in cell damage and apoptosis.
Biochemical and Physiological Effects
This compound IV has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It can also induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
Advantages and Limitations for Lab Experiments
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has the advantage of being a cheap and easy-to-use staining agent for lipid and fat analysis. However, its potential toxicity and carcinogenicity make it unsuitable for long-term or large-scale experiments. Alternative staining agents such as Oil Red O and Nile Red have been developed to replace this compound IV in many applications.
Future Directions
Future research on 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV could focus on the development of safer and more efficient staining agents for lipid and fat analysis, as well as the investigation of its potential therapeutic applications in cancer treatment. The mechanism of action of this compound IV could also be further elucidated to better understand its toxic effects and develop strategies to mitigate them.
Synthesis Methods
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV can be synthesized by the diazotization of 4-amino-3-methoxyaniline followed by coupling with N,N-diethylaniline. The reaction is usually carried out in acidic conditions and requires careful handling due to the potential hazards of the reactants and products.
Scientific Research Applications
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has been widely used as a staining agent in histology and cytology studies, as it can selectively stain lipids and neutral fats. It has also been used in the detection of protein and DNA in electrophoresis and chromatography.
properties
CAS RN |
126335-31-7 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3 |
InChI Key |
HVAGMKVBOXMXQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
synonyms |
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




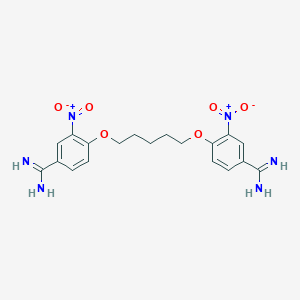

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
